![molecular formula C22H20N2O4S B2662311 7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105219-97-3](/img/structure/B2662311.png)
7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(3,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a 3,4-dimethoxyphenyl group and a 3-methoxybenzyl group. This unique arrangement of functional groups contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the thieno[3,2-d]pyrimidine core is reacted with 3,4-dimethoxybenzene in the presence of a Lewis acid catalyst.
Attachment of the 3-Methoxybenzyl Group: This can be done through nucleophilic substitution reactions, where the intermediate compound is treated with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemical Characteristics
The compound has a molecular formula of C22H20N2O4S and a CAS number of 1105219-97-3. It is characterized by its thieno[3,2-d]pyrimidine framework, which contributes to its diverse biological activities. The presence of methoxy groups enhances its solubility and potential interactions with biological targets.
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique reactivity allows for the exploration of new synthetic pathways and the development of derivatives with enhanced properties.
Research indicates that 7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits promising biological activities:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in critical cell signaling pathways. This activity suggests its role in modulating cellular processes relevant to cancer and other diseases .
- Antimicrobial Properties : Preliminary studies have shown that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one possess antimicrobial activity against various pathogens, including both gram-positive and gram-negative bacteria. Research indicates that this compound may also exhibit antifungal properties .
- Anti-cancer Potential : The compound's structural features suggest potential anticancer activity. Studies have indicated that similar thienopyrimidine derivatives can inhibit DNA repair proteins and exhibit cytotoxic effects on cancer cell lines .
Therapeutic Uses
The therapeutic applications of this compound are under investigation:
- Anti-inflammatory Effects : Research suggests that compounds within this class may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Drug Development : Given its biological activities, this compound is being explored for its potential in drug development. The synthesis of novel derivatives could lead to the creation of new pharmaceuticals targeting various diseases .
Industrial Applications
In industry, this compound may be utilized in:
- Pharmaceutical Production : Its unique chemical properties make it suitable for developing new medications with specific therapeutic effects.
- Agrochemicals : The compound's potential antimicrobial properties may also find applications in agrochemical formulations aimed at protecting crops from pathogens .
Case Studies
Several studies have highlighted the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives:
- Antimicrobial Activity Evaluation : A study demonstrated that synthesized derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. These findings indicate the effectiveness of these compounds as potential antibiotics .
- Cytotoxicity Testing : Another investigation assessed the cytotoxic effects on various cancer cell lines using MTT assays. Results showed promising cytotoxicity for specific derivatives, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-(3,4-Dimethoxyphenyl)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but with a different position of the methoxy group on the benzyl ring.
7-(3,4-Dimethoxyphenyl)-3-(3-chlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure with a chloro substituent instead of a methoxy group.
Uniqueness
The unique combination of methoxy groups and the specific arrangement of the thieno[3,2-d]pyrimidine core in 7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
7-(3,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including its thieno[3,2-d]pyrimidine core and specific substituents, contribute to its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N2O3S, with a molecular weight of approximately 392.5 g/mol. The compound features a complex arrangement of functional groups which enhances its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C22H20N2O3S |
Molecular Weight | 392.5 g/mol |
Biological Activities
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown promising results against various bacterial strains. For instance, studies have indicated that certain thienopyrimidine derivatives exhibit higher antibacterial activity than standard antibiotics like penicillin .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. The mechanism often involves interference with cellular pathways associated with proliferation and apoptosis .
- Enzyme Inhibition : Thienopyrimidine derivatives are known to act as inhibitors of various enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication .
Case Studies and Research Findings
- Antimicrobial Activity Evaluation :
- Anticancer Studies :
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like DHFR, the compound disrupts essential metabolic pathways in bacteria and cancer cells.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells through various signaling pathways, which is a crucial aspect of its anticancer potential.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-26-16-6-4-5-14(9-16)11-24-13-23-20-17(12-29-21(20)22(24)25)15-7-8-18(27-2)19(10-15)28-3/h4-10,12-13H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVNPTBEYPXWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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